molecular formula C26H28N2O2 B267146 [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone

Cat. No. B267146
M. Wt: 400.5 g/mol
InChI Key: UXMZSZNJONIMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone, also known as DPMP, is a novel psychoactive substance that has gained popularity in recent years. DPMP is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been found to have a high affinity for the dopamine transporter. The purpose of

Mechanism of Action

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone acts by blocking the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft and returning it to the presynaptic neuron. By blocking the dopamine transporter, [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone increases the concentration of dopamine in the synaptic cleft, leading to increased stimulation of dopamine receptors. This increased stimulation of dopamine receptors is thought to be responsible for the psychoactive effects of [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone.
Biochemical and Physiological Effects:
[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased motivation, arousal, and reward-seeking behavior. It has also been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone has a number of advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, meaning that it can be used to study the dopamine system in the brain. It is also relatively easy to synthesize and can be produced using standard laboratory equipment. However, [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone has some limitations as well. It is a novel psychoactive substance that has not been extensively studied, and its long-term effects on the brain are not well understood.

Future Directions

There are a number of future directions for research on [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone. One area of research is the development of new drugs that target the dopamine system in the brain. Another area of research is the study of the long-term effects of [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone on the brain, including its effects on dopamine receptor density and function. Additionally, research could be conducted on the potential therapeutic uses of [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone, such as in the treatment of depression or attention deficit hyperactivity disorder.

Synthesis Methods

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone can be synthesized by reacting 3-ethoxybenzaldehyde with 1-benzylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone. The synthesis of [4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone has been used in scientific research to study the dopamine system in the brain. It has been found to be a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have a number of effects on the brain, including increased motivation, arousal, and reward-seeking behavior.

properties

Product Name

[4-(Diphenylmethyl)piperazin-1-yl](3-ethoxyphenyl)methanone

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-ethoxyphenyl)methanone

InChI

InChI=1S/C26H28N2O2/c1-2-30-24-15-9-14-23(20-24)26(29)28-18-16-27(17-19-28)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,2,16-19H2,1H3

InChI Key

UXMZSZNJONIMDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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